molecular formula C19H18N2O4 B5867618 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B5867618
M. Wt: 338.4 g/mol
InChI Key: GRMICRZGQMWTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide, also known as Compound 25, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the isoindoline family and has been shown to exhibit promising biological activity against various diseases.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including COX-2, MMP-9, and HDACs. These enzymes play a critical role in various diseases, and their inhibition by N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, it has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 is its potent biological activity against various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound, as well as its potential side effects. Finally, the development of new analogs and derivatives of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 may lead to the discovery of even more potent therapeutic agents.
In conclusion, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 is a synthetic compound that has shown significant promise in the field of scientific research. Its potent biological activity against various diseases makes it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the condensation of 5-nitrosalicylic acid with diethyl oxalate to produce 5-nitrosalicylic acid ethyl ester. This intermediate is then subjected to a cyclization reaction with phthalic anhydride in the presence of sulfuric acid to yield the isoindoline ring system. The final step involves the coupling of the isoindoline intermediate with 4-isopropylphenol and chloroacetyl chloride to produce N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer activity. In addition, it has been demonstrated to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11(2)12-3-6-14(7-4-12)25-10-17(22)20-13-5-8-15-16(9-13)19(24)21-18(15)23/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMICRZGQMWTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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